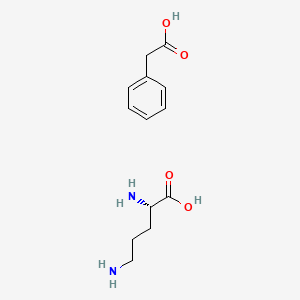
Ornithine phenylacetate
Descripción general
Descripción
El fenilacetato de ornitina es un compuesto que ha captado una atención significativa en las comunidades médica y científica debido a sus posibles aplicaciones terapéuticas. Es principalmente conocido por su papel en la reducción de la concentración de amoníaco en pacientes con enfermedad hepática, lo que lo convierte en un tratamiento prometedor para la encefalopatía hepática . El compuesto es una combinación de ornitina, un aminoácido involucrado en el ciclo de la urea, y fenilacetato, un compuesto conocido por su capacidad de conjugarse con el amoníaco para formar fenilacetilglutamina, que luego se excreta del cuerpo .
Aplicaciones Científicas De Investigación
El fenilacetato de ornitina tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación del fenilacetato de ornitina implica la reacción de la L-ornitina con ácido fenilacético. El proceso normalmente incluye mezclar una solución acuosa de L-ornitina con una solución de ácido fenilacético, seguido de agitación y reacción de la mezcla. El producto se cristaliza luego para obtener fenilacetato de ornitina con un alto rendimiento y bajas impurezas .
Métodos de producción industrial: A escala industrial, el método de preparación sigue siendo similar, pero se optimiza para un mayor rendimiento y pureza. El proceso implica un control preciso de las condiciones de reacción, como la temperatura, el pH y la concentración de los reactivos para garantizar una calidad y eficiencia constantes .
Análisis De Reacciones Químicas
Tipos de reacciones: El fenilacetato de ornitina principalmente se somete a reacciones de conjugación. La reacción clave es la conjugación del fenilacetato con el amoníaco para formar fenilacetilglutamina, que luego se excreta del cuerpo .
Reactivos y condiciones comunes: Los principales reactivos involucrados en las reacciones del fenilacetato de ornitina son la L-ornitina y el ácido fenilacético. Las condiciones de reacción típicamente involucran soluciones acuosas y un pH controlado para facilitar el proceso de conjugación .
Productos principales: El principal producto formado por la reacción del fenilacetato de ornitina es la fenilacetilglutamina, que es un compuesto clave en la desintoxicación del amoníaco en el cuerpo .
Mecanismo De Acción
El mecanismo de acción del fenilacetato de ornitina implica varios pasos clave:
Conjugación del amoníaco: El fenilacetato de ornitina facilita la conjugación del amoníaco con el fenilacetato para formar fenilacetilglutamina.
Excreción del amoníaco: La fenilacetilglutamina formada luego se excreta del cuerpo, reduciendo los niveles de amoníaco en plasma.
Estimulación de la sintetasa de glutamina: El compuesto estimula la actividad de la sintetasa de glutamina, una enzima involucrada en la conversión del amoníaco en glutamina.
Normalización de la actividad de la glutaminasa: También ayuda a normalizar la actividad de la glutaminasa en el intestino, lo que ayuda aún más en la desintoxicación del amoníaco.
Comparación Con Compuestos Similares
El fenilacetato de ornitina se puede comparar con otros compuestos utilizados en el tratamiento de la hiperamonemia y los trastornos relacionados con el hígado:
Fenilacetato de sodio: Similar al fenilacetato de ornitina, el fenilacetato de sodio se usa para conjugarse con el amoníaco y formar fenilacetilglutamina.
Fenilbutirato de glicerol: Este compuesto es otra alternativa utilizada en el tratamiento de los trastornos del ciclo de la urea.
L-Ornitina L-Aspartato: Este compuesto se utiliza para reducir los niveles de amoníaco al mejorar el ciclo de la urea y promover la desintoxicación del amoníaco mediante la formación de urea.
El fenilacetato de ornitina se destaca por su doble mecanismo de acción, que involucra tanto la conjugación del amoníaco como la estimulación de la actividad de la sintetasa de glutamina, lo que lo convierte en una opción de tratamiento única y eficaz para la hiperamonemia y la encefalopatía hepática .
Propiedades
Número CAS |
952154-79-9 |
|---|---|
Fórmula molecular |
C13H20N2O4 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
(2S)-2,5-diaminopentanoic acid;2-phenylacetic acid |
InChI |
InChI=1S/C8H8O2.C5H12N2O2/c9-8(10)6-7-4-2-1-3-5-7;6-3-1-2-4(7)5(8)9/h1-5H,6H2,(H,9,10);4H,1-3,6-7H2,(H,8,9)/t;4-/m.0/s1 |
Clave InChI |
LRSYFEZBIMVWRY-VWMHFEHESA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC(=O)O.C(C[C@@H](C(=O)O)N)CN |
SMILES |
C1=CC=C(C=C1)CC(=O)O.C(CC(C(=O)O)N)CN |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)O.C(CC(C(=O)O)N)CN |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ornithine phenylacetate; L-OP; OCR-002; OP; L-Ornithine phenylacetate; |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


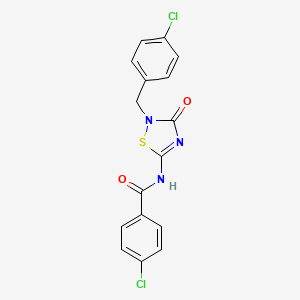

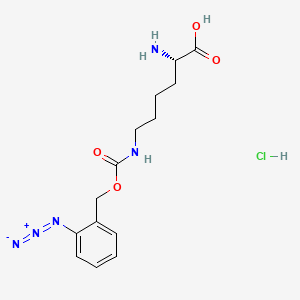
![3-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)piperazin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B609702.png)
![1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride](/img/structure/B609703.png)
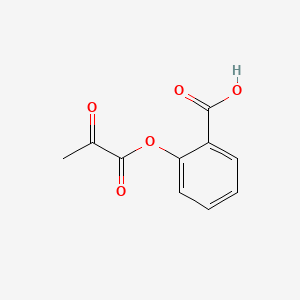

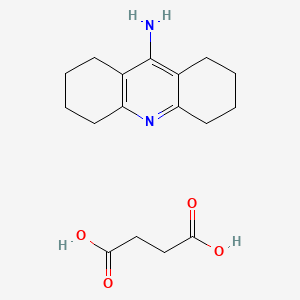
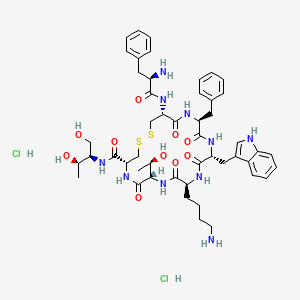
![10-(4-aminobutyl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B609711.png)


